Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
Description
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl (4aS,8aR)-2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)/t8-,9+/m0/s1 |
InChI Key |
AGZKVIOIYJWUBV-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@@H]2[C@H](C1)CCC(=O)N2 |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Industrial-scale production methods for this compound are limited, primarily because it falls into the category of rare and unique chemicals. Researchers often explore alternative routes or modify existing methods to obtain sufficient quantities for study.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.
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Conditions :
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Acidic: HCl (6N), reflux, 12 hours.
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Basic: NaOH (2M), aqueous ethanol, 60°C, 8 hours.
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Outcome : Formation of (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylic acid.
Transesterification
The ethyl ester can exchange alkoxy groups with other alcohols in the presence of acid catalysts.
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Conditions : Methanol or benzyl alcohol, catalytic H₂SO₄, 80°C, 6 hours.
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Outcome : Methyl or benzyl esters, useful for tuning lipophilicity in drug candidates.
Nucleophilic Substitution at the Carbonyl Group
The ketone undergoes nucleophilic attacks, enabling reductions or condensations.
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Reduction with NaBH₄ :
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Conditions: NaBH₄ in methanol, 0°C to RT, 2 hours.
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Outcome: Secondary alcohol derivative (reduced ketone).
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Condensation with Hydrazines :
Thioamide Formation
Lawesson’s reagent replaces the ketone oxygen with sulfur, forming a thioamide. This modification enhances interaction with metal ions or biological targets.
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Conditions : Lawesson’s reagent (0.5 equiv), toluene, reflux, 20 minutes .
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Outcome : Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate (90% yield) .
Hydrogenation Reactions
Catalytic hydrogenation reduces double bonds or heterocyclic rings within the naphthyridine core.
Comparative Analysis of Reaction Outcomes
Key reactions are summarized below with yields and conditions:
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis.
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Thioamide Formation : Lawesson’s reagent cleaves the C=O bond, replacing oxygen with sulfur through a radical intermediate .
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Hydrogenation : Catalytic H₂ adsorption on Raney nickel surfaces enables stereoselective reduction of the naphthyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate exhibit significant antimicrobial properties. Studies have shown that modifications to the naphthyridine structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Specific derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting that the naphthyridine framework may interfere with cellular proliferation pathways. Ongoing studies are focused on elucidating the mechanisms of action and optimizing these compounds for therapeutic use .
Synthetic Methodologies
1. Synthesis of Naphthyridine Derivatives
this compound serves as a precursor in the synthesis of various naphthyridine derivatives. The synthesis typically involves multi-step reactions including cyclization and functional group modifications. For example, bicycle ring closure reactions have been employed to generate thioamide derivatives from this compound, showcasing its versatility in synthetic organic chemistry .
2. Reaction with Hydrazine Derivatives
The compound has been used in reactions with hydrazine derivatives to form novel hydrazones and related compounds. These transformations are crucial for generating compounds with potential biological activity, expanding the library of naphthyridine-based molecules available for further testing .
Structural Analysis
1. Crystallography Studies
Crystallographic studies of this compound have revealed insights into its molecular conformation and stability. Analysis has shown that the compound can exist in multiple rotameric forms, which may influence its reactivity and interactions with biological targets .
2. Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques including NMR and IR spectroscopy. These methods provide valuable information about the functional groups present and their environments within the molecular structure, aiding in understanding how modifications might affect biological activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Derivatives showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Anticancer Properties | Certain derivatives exhibited IC50 values in low micromolar range against cancer cell lines. |
| Study 3 | Synthetic Methodology | Successful synthesis of thioamide derivatives via bicycle ring closure reactions. |
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Ethyl 4-aryl-2-oxo-6-arylcyclohex-3-enecarboxylates
Ethyl 2-(methylthio)-4-((4aR,8aR)-3-oxooctahydroquinoxalin-1(2H)-yl)pyrimidine-5-carboxylate
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate (CAS 1824366-25-7)
- Structure : Lacks the oxo group at position 2, simplifying the core structure.
- Applications : Used as a versatile scaffold in drug discovery, though its reduced functionality limits derivatization compared to the oxo analog .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is efficient (94% yield) using Lawesson’s reagent, whereas pyrimidine derivatives require multistep coupling .
- Structural Rigidity : The bicyclic naphthyridine core offers superior conformational stability compared to disordered pyrrolo derivatives .
Biological Activity
Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a bicyclic compound with a naphthyridine core structure, notable for its unique stereochemistry and diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 226.28 g/mol. Its structure features a carbonyl group and an ester functionality, which contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound has substantial antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
- Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Binding Affinity : Research has demonstrated that this compound binds effectively to specific enzymes and receptors involved in cellular signaling pathways. This binding can alter enzyme activity and receptor function, leading to downstream effects on cell behavior.
- Cellular Uptake : The lipophilic nature of the compound facilitates its uptake into cells, enhancing its bioavailability and therapeutic potential.
Comparative Analysis with Related Compounds
A comparative analysis highlights how variations in molecular structure influence biological activity. Below is a summary table:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl (4aR,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate | Similar naphthyridine core | Antimicrobial | Different stereochemistry affects activity profile |
| Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate | Contains sulfur instead of oxygen | Anticancer | Sulfur substitution alters reactivity |
| Ethyl 3-hydrazinyl-3-oxopropanoate | Different functional groups | Antimicrobial | Focus on hydrazine functionality |
This table illustrates the impact of structural variations on biological activities.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations of the compound.
- Cancer Cell Apoptosis Induction : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in increased markers of apoptosis compared to control groups.
- Neuroprotection in Oxidative Stress Models : Research involving neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
